

Substance Identification and Physicochemical Properties

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Compound of Interest					
Compound Name:	1-Octanol-d17				
Cat. No.:	B043003	Get Quote			

1-Octanol-d17 is the deuterated form of 1-Octanol, where 17 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, including as a tracer or an internal standard for quantitative analysis.[1]

Table 1: Chemical and Physical Properties of 1-Octanol-d17



Property	Value	Source(s)
CAS Number	153336-13-1	[2][3][4][5]
Molecular Formula	CD3(CD2)6CD2OH	[5]
Molecular Weight	147.33 g/mol	[3][4][5]
Synonyms	N-OCTANOL (D17), Capryld17 alcohol	[2][5]
Appearance	Colorless liquid	[6]
Odor	Pungent, aromatic, sweetish	[6][7]
Melting Point	-15 °C (5 °F)	[5][8]
Boiling Point	196 °C (385 °F)	[5][8]
Density	0.936 g/mL at 25 °C	[5]
Flash Point	81 °C (177.8 °F) (closed cup)	[5]
Refractive Index	n20/D 1.426	[5]
Solubility in Water	Insoluble / Partly Soluble	[8][9]

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1-Octanol-d17** is classified as a hazardous substance. The primary hazards are related to its irritant properties.[4]

Table 2: GHS Hazard Classification for 1-Octanol-d17



Classification	Code	Description	Source(s)
Signal Word	-	Warning	[4][5]
Hazard Class	Skin Irritation	Category 2	Causes skin irritation
Eye Irritation	Category 2 / 2A	Causes serious eye irritation	
Specific Target Organ Toxicity	Category 3 (Single Exposure)	May cause respiratory irritation	
Hazard Statements	H315	Causes skin irritation	[4][5]
H319	Causes serious eye irritation	[4][5]	
H335	May cause respiratory irritation	[4][5]	_

The GHS classification is determined through a weight of evidence approach, prioritizing human data, followed by animal data and in vitro studies.[2] The workflow for this classification based on experimental results is visualized below.



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GHS Skin Irritation Classification Workflow



Toxicology and Health Effects

The toxicological profile of **1-Octanol-d17** is primarily characterized by irritation. Systemic toxicity is low. The data is often extrapolated from its non-deuterated analogue, 1-Octanol.

- Primary Routes of Exposure: Inhalation, skin contact, eye contact.
- Acute Effects:
 - Skin: Causes skin irritation upon contact.[4][5]
 - Eyes: Causes serious eye irritation.[4][5]
 - Inhalation: May cause respiratory tract irritation.[4][10] High concentrations of vapor may lead to central nervous system depression, with symptoms like headache, nausea, and vomiting.[8][10]
 - Ingestion: May be harmful if swallowed. Aspiration into the lungs can occur during vomiting, which is a significant hazard.[8][10]
- Chronic Effects: No components are identified as probable, possible, or confirmed human carcinogens by IARC or NTP.[8] It is not considered mutagenic.[11]

Table 3: Acute Toxicity Data (for 1-Octanol)

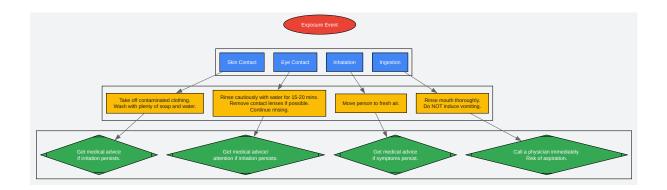
Test	Route	Species	Value (LD50 / LC50)	Source(s)
LD ₅₀	Oral	Rat	>3200 mg/kg	[9]
LD ₅₀	Dermal	Rabbit	>5000 mg/kg	[9]
LC50	Fish (Pimephales promelas)	-	13.3 mg/L (96 h)	[8]

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to minimize exposure and risk.



- Safe Handling: Avoid contact with skin and eyes and avoid inhaling vapor or mist.[2] Use in a well-ventilated area. Keep away from heat, sparks, and open flames, and take measures to prevent the buildup of electrostatic charge.[2][12] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and impervious clothing.[2][12][13]
- Storage: Store in a cool, dry, and well-ventilated place.[7] Keep containers tightly closed.[2] The substance is noted to be hygroscopic and should be stored under an inert gas.[2]
- Emergency First Aid: In case of accidental exposure, immediate action is required.



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Emergency First Aid Decision Tree

Experimental Protocols for Safety Assessment



The GHS classifications are based on data from standardized tests. The following are detailed methodologies for the key experiments relevant to **1-Octanol-d17**.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

- Objective: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[3]
- Test Animal: The albino rabbit is the preferred species.[1] Healthy, young adult animals with intact skin are used.[14]
- Methodology:
 - Animal Preparation: Approximately 24 hours before the test, fur is removed from a small area (~6 cm²) on the animal's back by close clipping.[3][14]
 - Substance Application: A dose of 0.5 mL (for liquids) is applied to a gauze patch, which is then applied to the prepared skin area.[1] The patch is secured with a semi-occlusive dressing for the exposure period.[14]
 - Exposure: The substance remains in contact with the skin for 4 hours.[1]
 - Removal: After 4 hours, any residual test substance is removed.
 - Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations continue for up to 14 days to determine the reversibility of any effects.[1]
- Scoring and Classification: Dermal reactions are scored based on a standardized scale. If
 effects like visible necrosis occur, the substance is classified as corrosive (Category 1). If
 reversible damage with mean erythema/edema scores above a certain threshold (e.g., ≥ 2.3)
 is observed, it is classified as an irritant (Category 2).[2][15]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion



- Objective: To determine the potential of a substance to produce irritation or damage to the eye upon a single application.[4]
- Test Animal: Healthy, adult albino rabbits are used.[5]
- Methodology:
 - Pre-Test: A tiered testing strategy is employed, starting with in vitro data to avoid unnecessary animal testing. If an in vivo test is required, it is conducted sequentially.
 - Analgesia/Anesthesia: To minimize distress, systemic analgesics and topical anesthetics are administered before application.[5][16]
 - Substance Application: A single dose of the test substance (e.g., 0.1 mL for liquids) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[4][10] The eyelids are held shut briefly to prevent loss of the material.
 - Observation: Eyes are examined for ocular lesions at 1, 24, 48, and 72 hours after application.[10] Key observations include the scoring of corneal opacity, iritis (inflammation of the iris), and conjunctival redness and chemosis (swelling).[4] The observation period can extend up to 21 days to assess reversibility.[5]
- Scoring and Classification: If effects are not fully reversible within 21 days, the substance is classified as causing serious eye damage (Category 1). If effects are fully reversible within 21 days, it is classified as an eye irritant (Category 2).[6][11]

OECD Test Guideline 402: Acute Dermal Toxicity

- Objective: To determine the adverse effects occurring from a single, short-term dermal exposure to a substance and to calculate the median lethal dose (LD₅₀) if necessary.[12]
- Test Animal: Typically adult rats or rabbits.[12]
- Methodology:
 - Animal Preparation: Fur is clipped from the dorsal area, covering at least 10% of the body surface area, 24 hours before the test.[17][18]



- Substance Application: The test substance is applied uniformly over the prepared skin area. The area is then covered with a porous gauze dressing and non-irritating tape.
- Exposure: The exposure period is 24 hours.[12]
- Observation: Animals are observed for mortality, changes in body weight, and clinical signs of toxicity over a 14-day period.[12]
- Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy to identify pathological changes.[12]
- Evaluation: The LD₅₀ value is determined, which is the dose estimated to cause mortality in 50% of the test animals. This value is used for hazard classification.[12]

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